N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Description

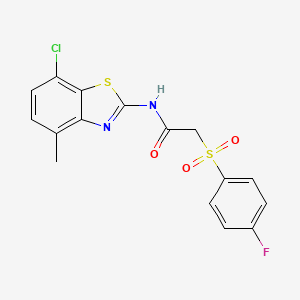

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a benzothiazole-derived acetamide featuring a 7-chloro-4-methyl-substituted benzothiazole core and a 4-fluorobenzenesulfonylacetamide side chain. Benzothiazole derivatives are renowned for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Key structural attributes:

- Benzothiazole core: Chlorine at position 7 and methyl at position 4 may influence steric and electronic interactions.

- Sulfonylacetamide linker: The 4-fluorobenzenesulfonyl group introduces strong electron-withdrawing effects and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O3S2/c1-9-2-7-12(17)15-14(9)20-16(24-15)19-13(21)8-25(22,23)11-5-3-10(18)4-6-11/h2-7H,8H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYNBZSJLIUZJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves multiple steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the 7-chloro and 4-methyl substituents.

Sulfonylation: The 4-fluorobenzenesulfonyl group is introduced through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride.

Acetamide Formation: Finally, the acetamide group is introduced through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and alkoxides.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Sulfides.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound may be used as a ligand in catalytic reactions.

Material Science:

Biology and Medicine

Antimicrobial Activity: Benzothiazole derivatives are often studied for their antimicrobial properties.

Anticancer Activity: Some derivatives have shown potential as anticancer agents.

Industry

Dyes and Pigments: Benzothiazole derivatives are used in the synthesis of dyes and pigments.

Pharmaceuticals: Potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The molecular targets may include:

Enzymes: Inhibition of enzymes involved in microbial growth or cancer cell proliferation.

Receptors: Binding to receptors that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of Benzothiazole Acetamide Derivatives

Key Observations :

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that combines a benzothiazole moiety with a sulfonyl acetamide. The synthesis typically involves the following steps:

- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and carbon disulfide.

- Amidation : The chlorinated benzothiazole is coupled with 4-fluorobenzenesulfonyl acetic acid using coupling reagents like EDCI in the presence of bases such as triethylamine.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study analyzing various N-substituted chloroacetamides found that those with halogenated phenyl rings demonstrated enhanced effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative organisms and fungi like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | High | Moderate | Low |

| N-(4-fluorophenyl)-2-chloroacetamide | High | Low | Moderate |

| N-(7-chloro-4-methylbenzothiazole) | High | Moderate | Moderate |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. The benzothiazole scaffold has been noted for its ability to inhibit tumor growth in various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of key enzymes or receptors that are crucial for cancer cell metabolism .

The biological activity of this compound is attributed to its ability to interact with molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.

- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways critical for cellular responses to external stimuli.

These interactions can lead to decreased bacterial viability or reduced tumor cell proliferation.

Case Studies

A recent study published in Frontiers in Microbiology highlighted the efficacy of benzothiazole derivatives against various microbial strains. The study found that compounds with similar structural features to this compound exhibited promising results in inhibiting bacterial growth and showed potential for development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.